Cas no 1270034-28-0 (5-(Boc-amino)-2-(5-bromo-2-chlorophenyl)thiazole-4-carboxylic acid)

5-(Boc-amino)-2-(5-bromo-2-chlorophenyl)thiazole-4-carboxylic acid 化学的及び物理的性質
名前と識別子
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- 5-(BOC-AMINO)-2-(5-BROMO-2-CHLOROPHENYL)THIAZOLE-4-CARBOXYLIC ACID
- 2-(5-Bromo-2-chlorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylic acid
- 2-(5-bromo-2-chlorophenyl)-5-[(2-methylpropan-2-yl)oxycarbonylamino]-1,3-thiazole-4-carboxylic acid
- 5-(Boc-amino)-2-(5-bromo-2-chlorophenyl)thiazole-4-carboxylic acid
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- インチ: 1S/C15H14BrClN2O4S/c1-15(2,3)23-14(22)19-12-10(13(20)21)18-11(24-12)8-6-7(16)4-5-9(8)17/h4-6H,1-3H3,(H,19,22)(H,20,21)
- InChIKey: DNNIOGRHEBEGCE-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC=C(C(=C1)C1=NC(C(=O)O)=C(NC(=O)OC(C)(C)C)S1)Cl
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 24
- 回転可能化学結合数: 5
- 複雑さ: 491
- 疎水性パラメータ計算基準値(XlogP): 5.2
- トポロジー分子極性表面積: 117
5-(Boc-amino)-2-(5-bromo-2-chlorophenyl)thiazole-4-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Chemenu | CM492223-1g |
2-(5-Bromo-2-chlorophenyl)-5-((tert-butoxycarbonyl)amino)thiazole-4-carboxylicacid |
1270034-28-0 | 97% | 1g |
$1140 | 2024-08-02 | |
Alichem | A059004619-1g |
5-(Boc-amino)-2-(5-bromo-2-chlorophenyl)thiazole-4-carboxylic acid |
1270034-28-0 | 97% | 1g |
$1,007.00 | 2022-04-03 |
5-(Boc-amino)-2-(5-bromo-2-chlorophenyl)thiazole-4-carboxylic acid 関連文献
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
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10. Back matter
5-(Boc-amino)-2-(5-bromo-2-chlorophenyl)thiazole-4-carboxylic acidに関する追加情報
Comprehensive Overview of 5-(Boc-amino)-2-(5-bromo-2-chlorophenyl)thiazole-4-carboxylic acid (CAS 1270034-28-0)
5-(Boc-amino)-2-(5-bromo-2-chlorophenyl)thiazole-4-carboxylic acid (CAS 1270034-28-0) is a specialized thiazole derivative with significant potential in pharmaceutical research and organic synthesis. This compound features a unique molecular structure combining a Boc-protected amino group, a halogen-substituted phenyl ring, and a carboxylic acid functionality, making it particularly valuable for drug discovery programs targeting enzyme inhibition and receptor modulation.
The growing interest in heterocyclic compounds like 5-(Boc-amino)-2-(5-bromo-2-chlorophenyl)thiazole-4-carboxylic acid stems from their versatility in medicinal chemistry. Recent searches on scientific databases show increasing queries about "Boc-protected thiazole synthesis" and "halogenated thiazole applications," reflecting the compound's relevance in current research trends. The presence of both bromo and chloro substituents enhances its potential as a building block for targeted drug development.
From a chemical perspective, CAS 1270034-28-0 demonstrates excellent stability under standard laboratory conditions, with the Boc group providing crucial protection for the amine functionality during synthetic transformations. The carboxylic acid moiety offers multiple derivatization possibilities, answering frequent researcher questions about "how to modify thiazole carboxylic acids" in drug design. These features make it particularly valuable for creating structure-activity relationship (SAR) libraries.
In pharmaceutical applications, this compound has shown promise in preliminary studies related to kinase inhibition and anti-inflammatory activity, addressing current market demands for novel therapeutic agents. The presence of both halogen atoms enhances binding affinity to biological targets, while the thiazole core contributes to improved metabolic stability - key considerations in modern drug discovery that align with frequent search terms like "improving drug bioavailability."
The synthesis of 5-(Boc-amino)-2-(5-bromo-2-chlorophenyl)thiazole-4-carboxylic acid typically involves multi-step procedures starting from appropriate halogenated benzaldehyde precursors. Current optimization efforts focus on answering industry needs for "scalable thiazole synthesis" and "green chemistry approaches," with particular attention to minimizing heavy metal catalysts in the Hantzsch thiazole formation step.
Analytical characterization of CAS 1270034-28-0 typically employs advanced techniques including HPLC-MS, NMR spectroscopy, and X-ray crystallography, addressing common quality control questions in pharmaceutical development. The compound's chromatographic behavior and spectral properties have been well-documented to support its use as a reference standard.
Market analysis reveals growing demand for functionalized thiazole derivatives like 5-(Boc-amino)-2-(5-bromo-2-chlorophenyl)thiazole-4-carboxylic acid, particularly from contract research organizations and academic institutions engaged in fragment-based drug discovery. This aligns with increasing searches for "pharmaceutical intermediates suppliers" and "custom synthesis services" across major search platforms.
From a regulatory standpoint, 1270034-28-0 is classified as a research chemical with no current restrictions, though proper handling procedures should be followed due to its potential irritant properties. The compound's stability data and storage requirements are frequently searched topics among laboratory professionals.
Future research directions for this compound include exploration of its bioconjugation potential and applications in proteolysis targeting chimera (PROTAC) development - areas generating significant interest as evidenced by rising search volumes for "next-generation drug modalities." The unique combination of hydrogen bond donors/acceptors and lipophilic character in its structure makes it particularly suitable for these emerging technologies.
In summary, 5-(Boc-amino)-2-(5-bromo-2-chlorophenyl)thiazole-4-carboxylic acid represents a valuable chemical building block with diverse applications in medicinal chemistry. Its structural features address multiple current research needs, from fragment-based screening to rational drug design, while its commercial availability supports the growing pharmaceutical research ecosystem. The compound's relevance is further underscored by its alignment with trending search queries in the drug discovery and organic synthesis domains.
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